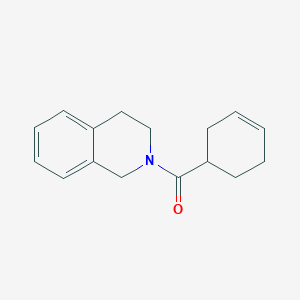

2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

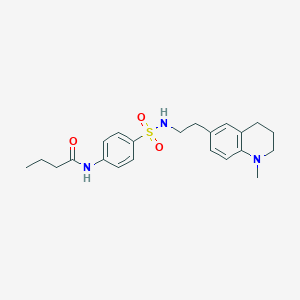

The compound “2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and a tetrahydroisoquinoline, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring system, possibly through a Pictet-Spengler reaction or a similar cyclization process. The cyclohexene ring could potentially be introduced through a Wittig reaction or another form of olefination .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexene and tetrahydroisoquinoline rings. The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the double bond in the cyclohexene ring, as well as the nitrogen atom in the tetrahydroisoquinoline ring. These features could potentially participate in a variety of reactions, including electrophilic addition, nucleophilic substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atom could potentially make it a base, while the double bond in the cyclohexene ring could make it susceptible to reactions with electrophiles .Wissenschaftliche Forschungsanwendungen

Facile Synthesis of Derivatives

A study by Elkholy & Morsy (2006) outlines the synthesis of tetrahydropyrimido quinoline derivatives using cyclohexanone. This process highlights the compound's utility in creating antimicrobial agents, showcasing its relevance in developing therapeutic agents (Elkholy & Morsy, 2006).

Superacidic Activation and Reactions

Koltunov et al. (2007) demonstrated the superacidic activation of quinoline and isoquinoline, leading to their tetrahydro derivatives through reactions with cyclohexane. This indicates the compound's role in facilitating selective hydrogenation and condensation reactions, useful in organic synthesis (Koltunov et al., 2007).

Regio- and Stereoselective Annelation

Mikhal’chuk et al. (1993) explored the annelation of 3,4-dihydroisoquinolines by 2-acyl-1,3-cyclohexanediones, resulting in C(11)- and C(17)-substituted derivatives. This study highlights the compound's significance in generating structurally diverse heterocycles, contributing to the field of medicinal chemistry (Mikhal’chuk et al., 1993).

Crystal Structure Analysis

Akkurt et al. (2021) provided insights into the crystal structure and Hirshfeld surface analysis of a tetrahydroisoquinoline derivative, underlining the compound's application in crystallography and molecular design (Akkurt et al., 2021).

Regiochemistry in Condensation Reactions

Van Linden et al. (2012) investigated the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide, showcasing the influence of electronic properties on product formation. This emphasizes the compound's utility in tailored synthetic pathways for heterocyclic chemistry (Van Linden et al., 2012).

Synthesis of Optically Pure Derivatives

Bottari et al. (1999) demonstrated the synthesis of optically pure isoquinoline derivatives, which is pivotal for the development of enantioselective synthesis methods in pharmaceutical research (Bottari et al., 1999).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cyclohex-3-en-1-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-2,4-6,9,14H,3,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWBIISHCOMMGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594764.png)

![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)